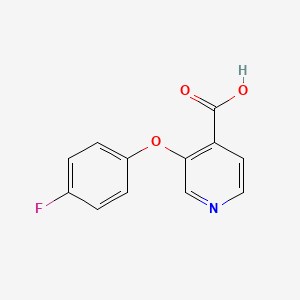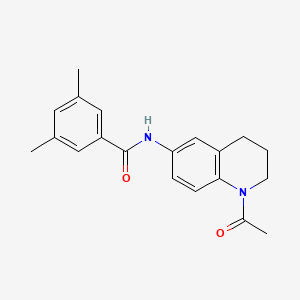![molecular formula C19H24ClNO B2484718 N-[(3-クロロアダマンタン-1-イル)メチル]-4-メチルベンザミド CAS No. 638135-62-3](/img/structure/B2484718.png)
N-[(3-クロロアダマンタン-1-イル)メチル]-4-メチルベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of adamantyl-containing benzamides generally involves the formation of the benzamide group with adamantyl and chloro substitutions through various chemical reactions. Likhosherstov et al. (2014) describe the synthesis of a series of substituted N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides, highlighting methodologies that could be relevant for synthesizing compounds with similar adamantyl and benzamide structures (Likhosherstov et al., 2014).
Molecular Structure Analysis
The molecular structure of adamantyl benzamides, including their stereochemistry and conformation, plays a crucial role in their chemical behavior and potential biological activity. Research on adamantyl N-benzylbenzamides by Baek et al. (2012) provides insights into how the adamantyl moiety influences the molecular structure and properties of benzamide derivatives, potentially offering a framework for understanding the structure of N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide (Baek et al., 2012).
Chemical Reactions and Properties
Adamantyl benzamides participate in various chemical reactions, influenced by the adamantyl group's steric effects and the benzamide's reactivity. For instance, the unusual reaction of N-(1-adamantylmethyl)-2-hydroxybenzamide potassium salt with allyl bromide discussed by Brel et al. (2015) showcases the reactivity of such compounds under specific conditions, providing insight into the chemical behavior of N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide (Brel et al., 2015).
Physical Properties Analysis
The physical properties of benzamides with adamantyl substitution, such as solubility, melting point, and crystal structure, can be influenced significantly by the presence of the adamantyl group. Studies like the one by Kang et al. (2015) on the anionic polymerization of N-(1-adamantyl)-N-4-vinylbenzylideneamine could provide a comparative basis for understanding the physical properties of similar compounds (Kang et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are crucial for understanding the potential applications of N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide. Research on the structure-affinity relationship of derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide by Perrone et al. (2000) might offer insights into the chemical properties influenced by structural modifications, relevant to analyzing N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide (Perrone et al., 2000).
科学的研究の応用
可溶性エポキシドヒドロラーゼ (sEH) の阻害
- 背景: 可溶性エポキシドヒドロラーゼ (sEH) は、生体活性脂質シグナル伝達分子の代謝に関与する酵素です。これは、エポキシエイコサトリエン酸 (EET) を事実上不活性なジヒドロキシエイコサトリエン酸 (DHET) に変換します。 EET は薬効を持つ一方、DHET は細胞の炎症プロセスに寄与します .
- 用途: N-[(3-クロロアダマンタン-1-イル)メチル]-4-メチルベンザミドは、ヒト sEH の阻害剤として有望視されています。 sEH を阻害することにより、EET の濃度を高く維持するのに役立ち、神経痛、腎臓病、高血圧、および疼痛状態の治療に有益な可能性があります .
アダマンタン部分の修飾
- 用途: この化合物に見られるように、アダマンタン部分を修飾することは、これらの欠点を克服する方法を提供します。 電子吸引基(塩素原子など)を導入することにより、研究者は sEH 阻害剤の有効性と薬理学的特性を高めることを目指しています .
潜在的な医薬品化学の用途
- 用途: 研究者は、疎水性ケージフラグメントに対するさらなる修飾を探求し、化合物の特性を最適化できます。 この研究は、疼痛やその他の健康状態の治療のための新規かつ効果的な阻害剤の開発に貢献しています .
その他の考慮事項
- 代謝: 代謝研究は、アダマンチル部分の橋頭位置へのメチル基の導入が、シトクロム P450 から保護するものではないことを示しています。ただし、代謝速度は増加します。 アダマンタン基が修飾された代謝物は、初期化合物よりも有意に活性な阻害剤ではありません .
- 融点: 興味深いことに、3-クロロアダマンタン-1-イル置換基を含むビスウレアの融点は、ポリメチレンスペーサーの長さに依存します .
要約すると、N-[(3-クロロアダマンタン-1-イル)メチル]-4-メチルベンザミドは、sEH 阻害剤として有望であり、医薬品化学用途のためのアダマンタンベースの化合物の修飾に関する洞察を提供します。研究者は、創薬と疼痛管理におけるその可能性を探求することができます。 詳細が必要な場合、またはご質問がございましたら、お気軽にお問い合わせください! 😊
将来の方向性
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests a promising future direction in the research and development of adamantane derivatives.
作用機序
Target of Action
The primary target of N-[(3-Chloroadamantan-1-yl)methyl]-4-methylbenzamide is the soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of bioactive lipid signaling molecules and has become a promising target in the treatment of neuropathic pain in humans and mammals .
Mode of Action
The compound interacts with sEH, inhibiting its activity. This inhibition allows for the maintenance of a high concentration of epoxy fatty acids, which are metabolites of arachidonic acid . These epoxy fatty acids have therapeutic benefits for conditions such as renal diseases, hypertension, and pain states .
Biochemical Pathways
The inhibition of sEH affects the metabolic pathway of arachidonic acid. Normally, sEH converts epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs). EETs are beneficial molecules, while DHETs increase the inflammatory infiltration of cells . By inhibiting sEH, the compound maintains a higher concentration of EETs, favoring therapeutic outcomes .
Pharmacokinetics
The compound, like other adamantyl-containing urea-based sEH inhibitors, has some drawbacks that affect its pharmacokinetics. These include rapid metabolism in vivo and unsatisfactory physical properties, such as poor solubility in water and high melting points . Metabolism of adamantyl-containing inhibitors mainly involves hydroxylation at the bridging and bridgehead positions of adamantane . The rate of metabolism is proportional to their lipophilicity .
Result of Action
The result of the compound’s action is the inhibition of sEH, leading to a higher concentration of beneficial EETs. This can favor therapy for renal diseases, hypertension, and pain states .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the introduction of electron-withdrawing substituents, such as halogen atoms, into the lipophilic cage fragment may be a promising way to modify the compound and eliminate existing drawbacks of sEH inhibitors .
生化学分析
Biochemical Properties
N-[(3-CHLOROADAMANTAN-1-YL)METHYL]-4-METHYLBENZAMIDE interacts with enzymes, proteins, and other biomolecules in biochemical reactions . Specifically, it has been synthesized as a target-oriented inhibitor of human soluble epoxide hydrolase (sEH), an enzyme involved in the metabolic transformation of epoxy fatty acids to vicinal diols .
Cellular Effects
As an inhibitor of sEH, it is expected to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-[(3-CHLOROADAMANTAN-1-YL)METHYL]-4-METHYLBENZAMIDE exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an inhibitor of sEH, it binds to the enzyme and inhibits its activity, thereby affecting the metabolic transformation of epoxy fatty acids .
Dosage Effects in Animal Models
The effects of N-[(3-CHLOROADAMANTAN-1-YL)METHYL]-4-METHYLBENZAMIDE vary with different dosages in animal models. Studies are needed to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-[(3-CHLOROADAMANTAN-1-YL)METHYL]-4-METHYLBENZAMIDE is involved in the metabolic pathways of epoxy fatty acids, interacting with enzymes such as sEH
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO/c1-13-2-4-16(5-3-13)17(22)21-12-18-7-14-6-15(8-18)10-19(20,9-14)11-18/h2-5,14-15H,6-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDADPFIJFRFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC23CC4CC(C2)CC(C4)(C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(furan-3-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acrylamide](/img/structure/B2484637.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2484640.png)
![N-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-4-yl)-3-phenylpropanamide](/img/structure/B2484642.png)


![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-ethoxyaniline](/img/structure/B2484647.png)
![N-[2-[(2-Chloroacetyl)amino]-4-fluorophenyl]pyridine-2-carboxamide](/img/structure/B2484648.png)
![1-benzyl-N-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484649.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2484650.png)
![N-(3-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2484652.png)

![Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2484655.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2484657.png)